N~1~,N~2~-dimesitylphthalamide
Description
N¹,N²-Dimesitylphthalamide is a phthalamide derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the phthalic acid diamide backbone. Its molecular formula is C₂₆H₂₈N₂O₂, with a molecular weight of 400.51 g/mol. The mesityl groups confer steric bulk and electronic effects, influencing solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C26H28N2O2 |
|---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
1-N,2-N-bis(2,4,6-trimethylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-15-11-17(3)23(18(4)12-15)27-25(29)21-9-7-8-10-22(21)26(30)28-24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30) |
InChI Key |
BDINKRZUBTZMDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 N,N′-Dimethylphthalamide
- Structure : Substitutes methyl groups instead of mesityl groups on the amide nitrogens (C₁₀H₁₂N₂O₂, molecular weight 192.22 g/mol ).
- Properties: Solubility: Higher polarity due to smaller substituents; soluble in polar solvents like DMSO and methanol. Reactivity: Less steric hindrance allows for easier nucleophilic substitution or coordination with metal ions. Applications: Used as a model compound for studying amide hydrogen bonding in crystal engineering .
- Contrast : The absence of bulky mesityl groups in N,N′-dimethylphthalamide reduces its thermal stability and limits its utility in applications requiring steric protection.
2.2 N,N′-Diphenylphthalamide
- Structure : Features phenyl groups on the amide nitrogens (C₂₀H₁₆N₂O₂, molecular weight 316.36 g/mol ).
- Properties :
- Electronic Effects : Phenyl groups provide π-π stacking interactions but lack the electron-donating methyl substituents of mesityl groups.
- Thermal Stability : Intermediate between methyl and mesityl derivatives due to moderate steric bulk.
- Contrast : N,N′-Dimesitylphthalamide outperforms diphenyl analogs in steric protection and resistance to aggregation in polymer matrices .
2.3 N¹,N²-Di(2,6-diisopropylphenyl)phthalamide
- Structure : Substitutes 2,6-diisopropylphenyl groups (C₃₂H₄₀N₂O₂, molecular weight 508.67 g/mol ).
- Properties :
- Steric Demand : Greater bulk than mesityl groups, leading to enhanced kinetic stabilization in catalytic intermediates.
- Solubility : Lower solubility in common solvents due to extreme hydrophobicity.
- Contrast : While both compounds are used in catalysis, the mesityl derivative offers a balance between solubility and steric protection, making it more versatile in organic synthesis .
Data Tables
| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Thermal Stability (°C) | Key Application(s) |
|---|---|---|---|---|
| N¹,N²-Dimesitylphthalamide | 400.51 | Moderate (THF, DCM) | >300 | Catalysis, Supramolecular Design |
| N,N′-Dimethylphthalamide | 192.22 | High (DMSO, MeOH) | ~200 | Hydrogen-Bonding Studies |
| N,N′-Diphenylphthalamide | 316.36 | Low (THF, Chloroform) | ~250 | Polymer Additives |
| N¹,N²-Di(2,6-diisopropylphenyl)phthalamide | 508.67 | Very Low (Toluene) | >350 | High-Temperature Catalysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
